![molecular formula C9H19NO4 B2375840 Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 198628-01-2](/img/structure/B2375840.png)

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

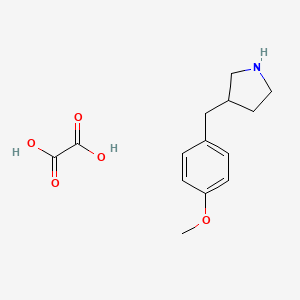

Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate is a chemical compound with the molecular formula C9H19NO4 . It is used in various chemical reactions and has been the subject of several studies .

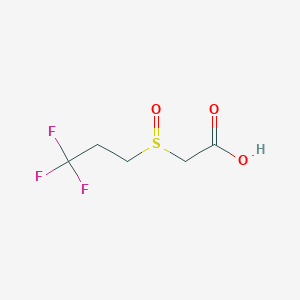

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of this compound is 205.254.Physical And Chemical Properties Analysis

This compound has several physical and chemical properties that are important for its function. These include its molecular structure and weight . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Polymorphism Studies

Research on polymorphic forms of closely related compounds, such as Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, has been conducted using spectroscopic and diffractometric techniques. These studies aim to characterize the subtle structural differences between polymorphic forms, which is crucial for pharmaceutical development and material science (Vogt et al., 2013).

Kinetics and Mechanisms

Kinetic studies of reactions involving similar compounds, such as the reactivity of amines with carbon dioxide, offer insights into reaction mechanisms and rates. This knowledge is vital for applications in carbon capture technologies and the development of greener chemical processes (Kadiwala et al., 2012).

Spectroscopic Analysis

Spectroscopic analysis, including infrared and Raman spectroscopy, is used to study compounds like Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate. These methods provide insights into the molecular structure and interactions, which are crucial for understanding the compound's properties and potential applications (Moore, 1968).

Crystal Packing and Interactions

Research on the crystal packing of related compounds, such as Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, reveals the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π interactions. Understanding these interactions is essential for material science, particularly in designing materials with specific properties (Zhang et al., 2011).

Catalysis and Organic Synthesis

Studies on the catalytic activities of similar compounds, for example, in the hydrogenation of dimethyl malonate to 1,3-propanediol, highlight their potential as catalysts in organic synthesis. This application is particularly relevant for the pharmaceutical and fine chemical industries, where efficient and selective catalytic processes are constantly sought after (Zheng et al., 2017).

Properties

IUPAC Name |

ethyl 3-(2,2-dimethoxyethylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-4-14-8(11)5-6-10-7-9(12-2)13-3/h9-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSAIPKKSWMPGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)